Cas no 536741-68-1 (7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic Acid)
7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 2H-1-Benzopyran-3-carboxylic acid, 7-fluoro-4-methyl-2-oxo-
- 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
- 7-Fluoro-4-methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid
- LWA74168
- AKOS033323411
- CS-0231047
- Z1407794103
- 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylicacid
- CCG-356046
- 536741-68-1
- 7-FLUORO-4-METHYL-2-OXOCHROMENE-3-CARBOXYLIC ACID
- EN300-106803
- 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic Acid
-
- Inchi: 1S/C11H7FO4/c1-5-7-3-2-6(12)4-8(7)16-11(15)9(5)10(13)14/h2-4H,1H3,(H,13,14)
- InChI Key: VGRKTBCYYSNKBO-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=CC(F)=CC=C2C(C)=C1C(O)=O
Computed Properties
- Exact Mass: 222.03283686Da
- Monoisotopic Mass: 222.03283686Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 63.6Ų
7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM470059-250mg |
7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid |
536741-68-1 | 95%+ | 250mg |
$545 | 2023-02-16 | |
| Chemenu | CM470059-1g |
7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid |
536741-68-1 | 95%+ | 1g |
$1074 | 2023-02-16 | |
| TRC | B442078-10mg |
7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic Acid |
536741-68-1 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B442078-50mg |
7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic Acid |
536741-68-1 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B442078-100mg |
7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic Acid |
536741-68-1 | 100mg |
$ 340.00 | 2022-06-07 | ||
| Enamine | EN300-106803-0.05g |
7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid |
536741-68-1 | 95% | 0.05g |
$205.0 | 2023-10-28 | |
| Enamine | EN300-106803-0.1g |
7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid |
536741-68-1 | 95% | 0.1g |
$306.0 | 2023-10-28 | |
| Enamine | EN300-106803-0.25g |
7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid |
536741-68-1 | 95% | 0.25g |
$438.0 | 2023-10-28 | |
| Enamine | EN300-106803-0.5g |
7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid |
536741-68-1 | 95% | 0.5g |
$691.0 | 2023-10-28 | |
| Enamine | EN300-106803-1.0g |
7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid |
536741-68-1 | 95% | 1g |
$884.0 | 2023-06-10 |
7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic Acid Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic Acid
7-Fluoro-4-Methyl-2-Oxo-2H-Chromene-3-Carboxylic Acid (CAS No. 536741-68-1): A Comprehensive Overview
7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid, identified by its CAS number 536741-68-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the chromene family, which is known for its diverse biological activities and potential applications in drug development. The presence of both fluoro and methyl substituents in its molecular structure enhances its pharmacological properties, making it a promising candidate for further exploration.
The chromene core of 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid contributes to its unique chemical and biological characteristics. Chromenes are widely studied for their antimicrobial, anti-inflammatory, and antioxidant properties. The introduction of a fluoro group at the 7-position and a methyl group at the 4-position modifies the electronic and steric properties of the molecule, potentially influencing its interactions with biological targets. These modifications have been strategically employed to improve binding affinity and metabolic stability, key factors in drug design.
In recent years, there has been a growing interest in the development of fluorinated heterocycles due to their enhanced bioavailability and reduced susceptibility to metabolic degradation. The fluorine atom can significantly alter the pharmacokinetic profile of a drug by affecting its lipophilicity, solubility, and binding affinity. For instance, fluoro-substituted compounds have been shown to exhibit improved oral bioavailability and prolonged half-life compared to their non-fluorinated counterparts. This makes 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid an attractive scaffold for the discovery of novel therapeutic agents.
The synthesis of 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. One common synthetic route involves the condensation of a fluorinated phenol derivative with an appropriate acetoxy-substituted diketone under acidic conditions. The reaction proceeds through cyclization, forming the chromene ring system. Subsequent functional group transformations, such as esterification or amidation, can be employed to introduce additional pharmacophores or enhance solubility.
The pharmacological potential of 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid has been explored in several preclinical studies. Researchers have investigated its effects on various biological pathways, including enzyme inhibition and receptor binding. Preliminary findings suggest that this compound may exhibit inhibitory activity against certain enzymes involved in inflammation and oxidative stress. These properties make it a promising candidate for the development of drugs targeting chronic inflammatory diseases and neurodegenerative disorders.
In addition to its potential therapeutic applications, 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid has shown promise in the field of chemoprevention. Studies have demonstrated that chromene derivatives can modulate cellular signaling pathways associated with cancer development. The fluoro and methyl substituents may play a crucial role in enhancing the compound's ability to interact with target proteins and disrupt aberrant signaling networks. Further research is needed to fully elucidate the mechanisms underlying its chemopreventive effects.
The chemical stability of 7-fluoro-4-methyl-2-oxyo-H-chromene--carboxylic acid is another important consideration in drug development. Fluorinated compounds can be sensitive to hydrolysis or oxidation under certain conditions, which may affect their shelf life and efficacy. To mitigate these issues, formulation strategies such as encapsulation or inclusion complexation with cyclodextrins have been explored. These approaches can protect the compound from degradation and improve its bioavailability.
The role of computational chemistry in the study of 7-fluoro--methyl--oxo-H-chromene--carboxylic acid cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities, optimize synthetic routes, and understand structural interactions at the molecular level. These computational methods complement experimental approaches by providing insights into the three-dimensional structure of the compound and its interactions with biological targets.
The future directions for research on 7-fluoro--methyl--oxo-H-chromene--carboxylic acid are multifaceted. Further investigation into its pharmacological profile is warranted to identify new therapeutic applications and optimize its pharmacokinetic properties. Additionally, exploring novel synthetic methodologies could lead to more efficient production processes and reduced costs. Collaborative efforts between academic researchers and industry scientists are essential to translate these findings into tangible benefits for patients.
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